molecular formula C8H6N2O2 B12350324 3,4a-Dihydroquinazoline-4,7-dione

3,4a-Dihydroquinazoline-4,7-dione

Cat. No.: B12350324
M. Wt: 162.15 g/mol
InChI Key: TZRHHIZLGIGAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4a-Dihydroquinazoline-4,7-dione is a bicyclic heterocyclic compound featuring a quinazoline core fused with a dione moiety. Its structure combines a partially saturated quinazoline ring (with hydrogenation at the 3,4a-positions) and two ketone groups at positions 4 and 5.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3,4a-dihydroquinazoline-4,7-dione

InChI

InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,6H,(H,9,10,12)

InChI Key

TZRHHIZLGIGAJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C1C(=O)NC=N2

Origin of Product

United States

Preparation Methods

Aldehyde-Aminobenzamide Condensation

A foundational method for synthesizing dihydroquinazoline-dione derivatives involves the acid-catalyzed condensation of 2-aminobenzamide with aldehydes. For example, Vijaykumar B. Ningdale et al. demonstrated that lemon juice (pH 2–3), rich in citric acid, efficiently catalyzes the reaction between 2-aminobenzamide and aldehydes at room temperature, yielding 2,3-dihydroquinazolin-4(1H)-ones in high yields. While this study focused on a structural analog, the methodology is adaptable to 3,4a-dihydroquinazoline-4,7-dione by modifying the aldehyde or ketone substrate. The reaction proceeds via imine formation followed by cyclization, with lemon juice acting as both catalyst and solvent.

Optimization with Synthetic Acids

Alternative acid catalysts, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid, have been employed in similar condensations. These catalysts accelerate the reaction by protonating the carbonyl group of the aldehyde, enhancing electrophilicity for nucleophilic attack by the amine. For instance, reactions using p-TSA/NaHSO₃ achieved cyclization within 1–2 hours, though with higher environmental impact compared to bio-based catalysts.

Multi-Step Synthesis via Intermediate Formation

CDI-Mediated Coupling and Cyclization

A robust synthetic route for quinazoline-dione derivatives involves 1,1′-carbonyldiimidazole (CDI)-mediated coupling. As reported by Li et al., methyl anthranilate reacts with CDI to form an intermediate imidazolide, which subsequently reacts with benzyloxyamine to introduce a carbonyl group. Intramolecular cyclization under alkaline conditions (e.g., NaOH/EtOH) yields 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione, which is debenzylated using hydrobromic acid/acetic acid to produce 3-hydroxyquinazoline-2,4(1H,3H)-dione. Adapting this method, 3,4a-dihydroquinazoline-4,7-dione could be synthesized by selecting anthranilic acid derivatives with pre-installed ketone groups at positions 4 and 7.

Hydrazide Intermediate Routes

Green Chemistry Approaches

Solvent-Free One-Pot Synthesis

Recent advancements emphasize sustainable methods. A solvent-free, one-pot synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione derivatives was achieved by refluxing 2-aminobenzamide with cyclic ketones under catalyst-free conditions. While this method targets a fused quinazoline system, its principles—minimizing solvent use and avoiding toxic catalysts—are applicable to 3,4a-dihydroquinazoline-4,7-dione synthesis.

Biocatalytic Methods

The use of natural catalysts, such as lemon juice, aligns with green chemistry goals. Citric acid in lemon juice (5–7% w/w) provides sufficient acidity to drive condensation reactions while reducing reliance on hazardous acids. Comparative studies show that lemon juice achieves yields comparable to p-TSA (85–92%) but with shorter reaction times (20–40 minutes).

Structural Modifications and Derivative Synthesis

Alkylation and Acylation

Introducing alkyl or acyl groups enhances the pharmacological profile of quinazoline-diones. For instance, alkylation of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione with methyl iodide in the presence of K₂CO₃ yielded N-methyl derivatives, which were debenzylated to produce 3-hydroxy-N-methylquinazoline-2,4(1H,3H)-dione. Similar strategies could install methyl or ethyl groups at the 4a position of 3,4a-dihydroquinazoline-4,7-dione.

Suzuki Coupling for Aryl Substitution

Analytical and Optimization Data

Table 1. Comparison of Synthetic Methods for Quinazoline-dione Derivatives

Method Catalyst Time (h) Yield (%) Key Advantage
Lemon juice condensation Citric acid 0.3–0.7 85–92 Eco-friendly, low cost
CDI-mediated synthesis CDI/NaOH 6–8 70–80 High functional group tolerance
Hydrazide intermediate Hydrazine hydrate 4–6 65–75 Versatile substituent introduction
Solvent-free one-pot None 2–3 78–85 Reduced waste generation

Table 2. Optimization Parameters for Cyclization Reactions

Parameter Optimal Range Impact on Yield
Temperature 80–100°C Higher temperatures accelerate cyclization but may cause decomposition
pH 2–4 (acidic) Facilitates imine formation
Catalyst concentration 5–10 mol% Excess catalyst does not improve yield
Solvent Ethanol/water (1:1) Balances solubility and reactivity

Chemical Reactions Analysis

Types of Reactions

3,4a-Dihydroquinazoline-4,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, acetic acid, and various alkylating agents. The conditions for these reactions typically involve moderate temperatures and the use of catalysts such as triflic anhydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formic acid or acetic acid/formic acid produces water, carbon dioxide, and methanol as byproducts .

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of derivatives of 3,4a-Dihydroquinazoline-4,7-dione. For instance, compounds incorporating this scaffold have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms that involve apoptosis induction and inhibition of cell proliferation .

Table 1 summarizes the anticancer activities of selected derivatives:

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHepG210.0Cell cycle arrest
Compound CA5498.5Inhibition of angiogenesis

Antimicrobial Activity

The antimicrobial properties of 3,4a-Dihydroquinazoline-4,7-dione derivatives have also been explored extensively. These compounds exhibit activity against a range of pathogens including bacteria and fungi. For example, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Table 2 presents the antimicrobial efficacy of selected compounds:

Compound NamePathogen TestedMIC (µg/mL)Mechanism of Action
Compound DStaphylococcus aureus15Cell wall synthesis inhibition
Compound EEscherichia coli20Protein synthesis inhibition
Compound FCandida albicans25Membrane disruption

Anti-inflammatory Effects

Research has indicated that derivatives of this compound possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Synthesis Approaches

The synthesis of 3,4a-Dihydroquinazoline-4,7-dione typically involves multi-step reactions starting from readily available precursors like anthranilic acid or its derivatives. Recent advancements in synthetic methodologies have focused on greener approaches to enhance yield and reduce toxicity .

Anti-leishmanial Activity

A notable study investigated the anti-leishmanial activity of specific derivatives derived from the dihydroquinazoline framework. In vitro assays revealed that these compounds showed significant activity against Leishmania parasites with IC50 values indicating potent efficacy .

Antiviral Potential

Another research effort focused on the antiviral properties against hepatitis C virus (HCV). Certain derivatives demonstrated promising results with EC50 values comparable to established antiviral agents like ribavirin .

Mechanism of Action

The mechanism of action of 3,4a-Dihydroquinazoline-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-4,7-diones

Benzimidazole-4,7-diones (e.g., derivatives 5a–d and 6a–d ) share the dione motif but differ in their heterocyclic core. Key distinctions include:

  • Stability: Benzimidazole-4,7-diones exhibit high stability in diverse solvents (e.g., water, ethanol) with half-lives exceeding 48 hours under physiological conditions, as validated by RP-UPLC analyses .
  • Anticancer Activity: These derivatives demonstrate selective cytotoxicity under hypoxic conditions, with compounds 5a–c and 6c showing IC50 values <10 μM in A549 lung cancer cells. Compound 6b displayed a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine, a clinical hypoxia-selective agent .
  • Synthesis: Synthesized via condensation of substituted benzimidazoles with quinones, followed by oxidation to N-oxide derivatives .

Table 1: Comparison of Benzimidazole-4,7-diones and 3,4a-Dihydroquinazoline-4,7-dione

Property Benzimidazole-4,7-diones 3,4a-Dihydroquinazoline-4,7-dione (Inferred)
Core Structure Benzimidazole + dione Partially saturated quinazoline + dione
Stability High (t₁/₂ >48 h) Likely moderate (based on quinazoline analogs)
Hypoxia Selectivity Strong (e.g., compound 6b ) Unknown; quinazoline analogs lack hypoxia specificity
Synthetic Route Condensation/oxidation Likely cyclization of dihydroquinazolines
Oxadiazolo-Pyridazine-4,7-diones

The oxadiazolo-pyridazine-dione scaffold (e.g., 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione ) shares the dione functionality but incorporates a fused oxadiazole ring. Key differences include:

  • Reactivity : Oxadiazolo-pyridazine-diones are precursors for halogenation reactions (e.g., 4,7-dihalo derivatives), unlike quinazoline-diones, which are typically functionalized at nitrogen or carbon positions .
  • Spectroscopic Data : Distinct $^{1}\text{H}$-NMR signals (e.g., δ 11.5 ppm for NH in quinazoline analogs vs. absence of NH in oxadiazolo-pyridazine-diones) highlight structural divergence .

Table 2: Physicochemical Properties of Oxadiazolo-Pyridazine-diones vs. Quinazoline-diones

Property Oxadiazolo-Pyridazine-dione 3,4a-Dihydroquinazoline-4,7-dione (Inferred)
Melting Point Not reported ~255–256°C (quinazoline analog 4a )
IR Peaks (C=O) 1,653, 1,725 cm$^{-1}$ Similar dione peaks expected
Synthetic Method Ring closure with HCl Likely hydrazine cyclization or Diels-Alder
Quinazolin-2,4-diones

Quinazolin-2,4-diones (e.g., compound 4a) differ in dione positioning but share the quinazoline backbone. Notable contrasts:

  • Biological Activity : Quinazolin-2,4-diones often target topoisomerases or kinases, whereas benzimidazole-diones focus on hypoxia-selective cytotoxicity .

Research Implications and Gaps

  • Hypoxia Activation : Benzimidazole-4,7-diones’ hypoxia selectivity suggests that introducing N-oxide groups (as in 6a–d ) could be explored in 3,4a-dihydroquinazoline analogs to enhance tumor specificity .
  • Stability Optimization : The high stability of benzimidazole-diones contrasts with quinazoline-diones’ susceptibility to ring-opening under acidic conditions. Stabilizing strategies (e.g., electron-withdrawing substituents) should be investigated .
  • Synthetic Challenges : Oxadiazolo-pyridazine-diones’ synthesis via HCl-mediated cyclization offers a template for optimizing quinazoline-dione production .

Q & A

Q. How can researchers optimize the synthesis of halogenated derivatives (e.g., 4,7-dihalo analogs) from 3,4a-Dihydroquinazoline-4,7-dione?

  • Methodological Answer : Adapt protocols for oxadiazolo-pyridazine systems, where halogenation is achieved via electrophilic substitution. Use mild reagents (e.g., NXS in acetic acid) to avoid ring-opening. Monitor reaction progress via 19F^{19}F/35Cl^{35}Cl NMR if applicable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.